molecular formula C8H14O2 B022072 2-Propyl-4-pentenoic acid CAS No. 1575-72-0

2-Propyl-4-pentenoic acid

Cat. No.: B022072
CAS No.: 1575-72-0
M. Wt: 142.2 g/mol
InChI Key: UMYDNZXEHYSVFY-UHFFFAOYSA-N
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Description

2-Propyl-4-pentenoic acid, also known as 2-allylpentanoic acid, is a metabolite of valproic acid. Valproic acid is widely used as an anticonvulsant and mood-stabilizing drug. The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol . It is known for its hepatotoxic and neurotoxic properties, which have been extensively studied in various scientific research contexts .

Mechanism of Action

Target of Action

2-Propyl-4-pentenoic acid, also known as 4-ene VPA, is a major metabolite of valproic acid . It primarily targets the histone deacetylase , an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting this enzyme, this compound can alter the transcriptional activity of certain genes, leading to various biological effects .

Mode of Action

The compound interacts with its target, histone deacetylase, by binding to it and inhibiting its action . This inhibition can lead to an increase in the acetylation of histones, which can result in a more relaxed chromatin structure and enhanced gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting histone deacetylase, the compound increases the acetylation of histones, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

This compound undergoes β-oxidation to form reactive metabolites . The pharmacokinetics of this compound in rats has been described using a time lag pharmacokinetic model . The total apparent plasma clearance was 8.67 ml/min.kg at a low dose and 5.89 ml/min.kg at a high dose . The compound is largely eliminated in urine and bile as conjugates .

Result of Action

The action of this compound can lead to various molecular and cellular effects. It has been found to induce hepatotoxicity in rats . Additionally, it is also neuroteratogenic, reducing forebrain size and inducing deformation of the neural tube in mouse embryos .

Biochemical Analysis

Biochemical Properties

2-Propyl-4-pentenoic acid plays a significant role in biochemical reactions, particularly as a metabolite of valproic acid. It undergoes β-oxidation to form reactive metabolites that induce hepatotoxicity . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which mediate its metabolism . Additionally, this compound has been shown to interact with mitochondrial enzymes, leading to oxidative stress and mitochondrial dysfunction . These interactions highlight the compound’s potential to disrupt normal cellular processes and contribute to its toxic effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce neurotoxicity by reducing forebrain size and causing neural tube deformation in mouse embryos . The compound also affects liver cells, leading to hepatotoxicity characterized by microvesicular steatosis and hyperammonemia . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic profile .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound undergoes β-oxidation to form reactive metabolites, which can bind to and inhibit mitochondrial enzymes . This inhibition leads to mitochondrial dysfunction, oxidative stress, and subsequent cellular damage . Additionally, this compound can induce changes in gene expression, further exacerbating its toxic effects . These molecular interactions underscore the compound’s potential to disrupt normal cellular functions and contribute to its adverse effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and alter antioxidant status in both acute and chronic exposure scenarios . Additionally, the compound’s neurotoxic and hepatotoxic effects may become more pronounced with prolonged exposure . Understanding these temporal effects is essential for assessing the compound’s potential risks in clinical and research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits a monoexponential plasma decline, while at higher doses, the decline becomes nonlinear . In normal rats, this compound undergoes enterohepatic circulation, leading to its recycling in the plasma . High doses of the compound have been associated with increased hepatotoxicity and neurotoxicity, highlighting the importance of dosage considerations in evaluating its safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a metabolite of valproic acid. It undergoes β-oxidation to form reactive metabolites, including the diene-metabolite ((E)-Δ2,4-valproate), which contribute to its hepatotoxic effects . The compound’s metabolism is mediated by cytochrome P450 enzymes, which play a crucial role in its biotransformation . Understanding these metabolic pathways is essential for elucidating the compound’s toxicological profile and potential interactions with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is recycled in the plasma due to enterohepatic circulation, leading to its prolonged presence in the body . Additionally, this compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific tissues . These interactions play a crucial role in determining the compound’s overall distribution and potential toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound primarily localizes to mitochondria, where it exerts its toxic effects by inhibiting mitochondrial enzymes and inducing oxidative stress . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and interactions with other biomolecules . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propyl-4-pentenoic acid can be synthesized through the β-oxidation of valproic acid. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of hydrophilic-lipophilic balance cartridges for sample extraction, followed by separation on a Kinetex C18 analytical column under a mobile phase consisting of ammonium formate and methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-4-pentenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their biological and chemical properties .

Properties

IUPAC Name

2-propylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYDNZXEHYSVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881257
Record name 2-propylpent-4-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-ene-Valproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1575-72-0
Record name (±)-2-n-Propyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-72-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-4-pentenoic acid
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Record name 2-propylpent-4-enoic acid
Source EPA DSSTox
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Record name 1575-72-0
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Record name 2-PROPYL-4-PENTENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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